molecular formula C7H7F B7881703 4-Fluorotoluene CAS No. 2194-09-4

4-Fluorotoluene

Cat. No.: B7881703
CAS No.: 2194-09-4
M. Wt: 110.13 g/mol
InChI Key: WRWPPGUCZBJXKX-UHFFFAOYSA-N
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Description

. It is a colorless liquid with an aromatic odor and is commonly used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorotoluene can be synthesized through several methods, including the halogenation of toluene. One common method involves the reaction of toluene with fluorine gas in the presence of a catalyst, such as iron(III) chloride. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the selective introduction of the fluorine atom at the para-position of the toluene ring.

Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow processes that allow for efficient and scalable production. These processes involve the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorotoluene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized to 4-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid to introduce nitro groups into the aromatic ring.

Major Products Formed:

  • 4-Fluorobenzoic Acid: Formed through the oxidation of this compound.

  • This compound Derivatives: Various substituted derivatives can be synthesized through electrophilic substitution reactions.

Scientific Research Applications

4-Fluorotoluene is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Additionally, it is used in the development of new organic reactions and as a reagent in analytical chemistry.

Comparison with Similar Compounds

  • 2-Fluorotoluene

  • 3-Fluorotoluene

  • Trifluorotoluene (α,α,α-trifluorotoluene)

  • Fluorobenzene

  • 4-Fluoroanisole

Properties

IUPAC Name

1-fluoro-4-methylbenzene
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InChI

InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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InChI Key

WRWPPGUCZBJXKX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)F
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Molecular Formula

C7H7F
Record name 4-FLUOROTOLUENE
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DSSTOX Substance ID

DTXSID7059852
Record name p-Fluorotoluene
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Molecular Weight

110.13 g/mol
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Physical Description

4-fluorotoluene appears as a colorless liquid with an aromatic odor. May float or sink in water. (USCG, 1999)
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Boiling Point

241.9 °F at 760 mmHg (USCG, 1999)
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Flash Point

105 °F (USCG, 1999)
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Density

1.0007 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

39.81 mmHg (USCG, 1999)
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CAS No.

352-32-9, 2194-09-4
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Melting Point

-70.2 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluorotoluene
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Customer
Q & A

Q1: What is the primary photochemical behavior of p-fluorotoluene upon excitation at 193 nm?

A1: Upon excitation at 193 nm, p-fluorotoluene undergoes photodissociation, yielding hydrogen fluoride (HF) through a four-center elimination mechanism. [] Additionally, photoisomerization from a six-membered ring to a seven-membered ring has been suggested, although not conclusively observed. []

Q2: How does the photodissociation rate of p-fluorotoluene at 193 nm compare to that of α-fluorotoluene?

A2: The photodissociation rate of p-fluorotoluene at 193 nm (1.0 x 10⁶ s⁻¹) is significantly slower than that of α-fluorotoluene (3.3 x 10⁷ s⁻¹). This difference is attributed to the lower barrier height for isomerization from α-fluorotoluene to a seven-membered ring isomer compared to p-fluorotoluene. []

Q3: What is the significance of methyl internal rotation in the vibrational predissociation of the p-fluorotoluene-argon (pFT-Ar) van der Waals complex?

A3: Methyl internal rotation plays a crucial, yet not fully understood role in the vibrational predissociation (VP) dynamics of the pFT-Ar complex. Evidence suggests that it contributes to the unusual VP characteristics, including the non-selective nature of the VP channels and the conversion of a large amount of ring mode vibrational energy into translational and rotational energy. []

Q4: How does the presence of a methyl group influence intramolecular vibrational redistribution (IVR) in p-fluorotoluene compared to p-difluorobenzene?

A4: The presence of a methyl group in p-fluorotoluene significantly lowers the S1 vibrational energy threshold for IVR compared to p-difluorobenzene, both at room temperature and in cold beam experiments. This difference is attributed to the methyl group's torsional modes, which open up new pathways for coupling between vibrations of different symmetry, facilitating IVR. [, ]

Q5: What are the dominant torsion-vibration interactions observed in both the S0 and S1 states of p-fluorotoluene?

A5: The most prominent torsion-vibration interactions in both the S0 and S1 states of p-fluorotoluene involve coupling between methyl torsion and the lowest frequency out-of-plane modes, D20 and D19. These modes involve methyl wagging motions and are believed to be fundamental in torsion-vibration interactions in substituted toluenes. []

Q6: How does torsion-vibration coupling in p-fluorotoluene contribute to IVR?

A6: Torsion-vibration coupling in p-fluorotoluene provides a mechanism for state mixing, which is a precursor to IVR. This coupling allows for energy flow between the initially excited bright state and a bath of dark states, leading to vibrational energy redistribution. [, ]

Q7: What evidence supports the presence of π-σ hyperconjugation in the S1 state of p-fluorotoluene?

A7: Double-resonance infrared spectroscopy studies have revealed a red-shift of specific methyl CH bands upon electronic excitation in p-fluorotoluene. This shift is dependent on the relative conformation between the methyl CH bond and the phenyl ring plane, providing evidence for π hyperconjugation. []

Q8: What is the nature of the C2H2·H3O+ product formed in the ion-molecule association reaction between H3O+ and C2H2, and what are its potential implications for interstellar chemistry?

A8: The C2H2·H3O+ product exists as a mixture of two isomers: protonated vinyl alcohol (CH2CHOH2+) and either protonated acetaldehyde (CH3CHOH+) or the electrostatic complex H3O+·C2H2. This finding has implications for the interstellar synthesis of acetaldehyde (CH3CHO), a key molecule in astrochemistry. []

Q9: What is the role of 4-fluorotoluene in high-voltage lithium-ion secondary batteries?

A9: this compound, when added to the electrolyte of high-voltage lithium-ion batteries, can enhance the cycling property and high-temperature storage characteristics of the battery. It achieves this by improving the electrolyte's cycling property and mitigating internal resistance growth and thickness expansion during cycling. []

Q10: How does the presence of this compound impact the kinetics of reactions involving O.- and HO. radicals in alkaline hydrogen peroxide solutions?

A10: this compound acts as a scavenger for O.- and HO. radicals generated in alkaline hydrogen peroxide solutions. By competing with other species for these radicals, this compound influences the formation efficiency and decay rate of ozonide radical ions (O3.-), providing insights into the kinetics of these reactions. []

Q11: Can you elaborate on the application of 19F nuclear magnetic resonance spectroscopy in studying the fungal metabolism of toluene using fluorinated analogs?

A11: 19F NMR spectroscopy is a powerful tool for monitoring the metabolism of fluorinated toluene analogs by fungi. By tracking the 19F chemical shifts, researchers can identify specific metabolites and elucidate the metabolic pathways involved in toluene degradation by different fungal species. []

Q12: How does the substitution of a fluorine atom in the para position of toluene influence the long-range spin-spin coupling constants observed in NMR spectroscopy?

A12: The presence of fluorine in p-fluorotoluene introduces significant changes in the ring proton-fluorine couplings compared to toluene. For instance, the coupling over six bonds between fluorine and methyl protons is 1.15 ± 0.02 Hz in p-fluorotoluene, slightly larger than in toluene. This difference arises from the polarization of the sigma electron system by the electronegative fluorine atom. [, ]

Q13: What insights into molecular structure and dynamics can be gained from analyzing the rotational spectrum of the p-fluorotoluene-argon van der Waals complex?

A13: Analysis of the rotational spectrum of the p-fluorotoluene-argon complex reveals information about the structure, internal rotation barrier of the methyl group, and the influence of argon on these properties. The argon atom, positioned above the aromatic ring, alters the molecular symmetry, introducing an additional V3 term in the potential function for methyl internal rotation. []

Q14: What is the significance of the negative spin-spin coupling constant observed between the 19F nucleus and the aldehydic proton in p-fluorobenzaldehyde?

A14: The negative coupling constant in p-fluorobenzaldehyde, in contrast to the positive coupling between 19F and methyl protons in p-fluorotoluene derivatives, suggests a negative hyperfine interaction constant between the aldehydic proton and the aromatic π system. This finding provides insights into the electronic structure and interactions within the molecule. []

Q15: What are the advantages of using p-fluorotoluene as a "molecular thermometer" in characterizing pulsed high-pressure molecular beam expansions?

A15: p-Fluorotoluene serves as an effective "molecular thermometer" due to its well-defined rotational and torsional energy levels, which are sensitive to changes in temperature. By analyzing the spectral features associated with these levels, researchers can accurately determine the rotational and torsional temperatures achieved in pulsed high-pressure expansions. []

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